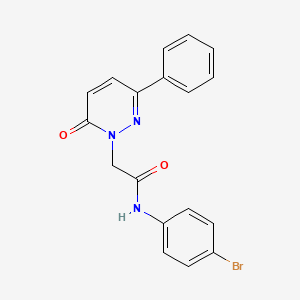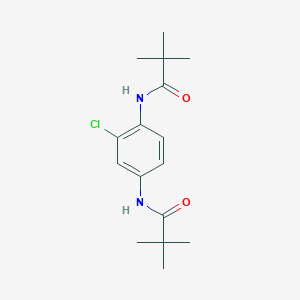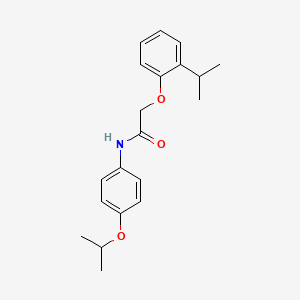![molecular formula C20H23N3O4 B5622215 (1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)
(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of diazabicyclo nonanes involves complex organic reactions, often starting from simple precursors. For instance, Nikit-skaya et al. (1970) explored transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, demonstrating the synthesis of related compounds through reduction, debenzylation, and chlorination steps (Nikit-skaya & Yakhontov, 1970). Similarly, derivatives of 6,8-diazabicyclo[3.2.2]nonane were prepared from chiral building blocks derived from amino acids, showcasing the versatility of synthesis approaches for diazabicyclo nonanes (Holl et al., 2009).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes is characterized by their bicyclic framework, often containing nitrogen atoms within the ring system. This structure is pivotal for the chemical and biological properties of these compounds. For example, studies on the synthesis and structural analysis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes and their derivatives provide insights into the NMR characteristics and chemical shifts associated with these molecules (Vijayakumar & Sundaravadivelu, 2005).
Chemical Reactions and Properties
Diazabicyclo nonanes undergo various chemical reactions, reflecting their reactivity and functional group compatibility. The study by Nikit-skaya et al. (1965) on the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane through cyclization and reduction processes exemplifies the chemical transformations these compounds can undergo (Nikit-skaya et al., 1965).
Physical Properties Analysis
The physical properties of diazabicyclo nonanes, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. While specific data on "(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane" is not available, studies on related compounds can provide general insights. For example, the synthesis and characterization of N-acyl- r -2, c -4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes discuss the conformational preferences and crystalline structure of similar molecules (Akila et al., 2015).
Chemical Properties Analysis
The chemical properties of diazabicyclo nonanes, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to their application in synthesis and drug development. Research on the Mannich reaction for synthesizing N,S-containing heterocycles demonstrates the chemical versatility and potential for creating functionally substituted diazabicyclo nonane derivatives (Dotsenko et al., 2007).
Propiedades
IUPAC Name |
[(1S,5R)-6-[5-(methoxymethyl)furan-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-13-17-4-5-18(27-17)20(25)23-11-14-2-3-16(23)12-22(10-14)19(24)15-6-8-21-9-7-15/h4-9,14,16H,2-3,10-13H2,1H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWNLPQKIBMSKX-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5622144.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5622155.png)



![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-3,5-difluoropyridine](/img/structure/B5622198.png)

![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)
![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)
![1-methyl-8-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5622222.png)


![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)